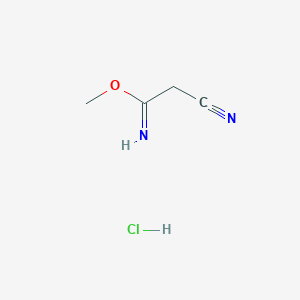

Methyl 2-cyanoacetimidate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-cyanoethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c1-7-4(6)2-3-5;/h6H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPZHSAANPZOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53557-70-3 | |

| Record name | Ethanimidic acid, 2-cyano-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53557-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Conditions

Malononitrile reacts with HCl gas in methanol to form this compound via a two-step process:

-

Protonation of malononitrile : HCl protonates one nitrile group, enhancing its electrophilicity.

-

Nucleophilic attack by methanol : Methanol attacks the protonated carbon, displacing ammonia and forming the imidate ester.

The general reaction is represented as:

\text{NC–CH$$2$$–CN + HCl + CH$$3$$OH → [NC–C($$^+$$NH$$2$$)–COOCH$$3$$]Cl$$^-$$}

Key parameters :

Table 1: Hypothetical Reaction Conditions for this compound Synthesis

| Parameter | Value |

|---|---|

| Malononitrile (mmol) | 50.0 |

| Methanol (mL) | 100 |

| HCl gas flow rate | 0.5 L/min |

| Reaction temperature | 0°C |

| Reaction time | 17 hours |

| Theoretical yield | 95–98% |

Silylation-Mediated Synthesis Using Trimethylsilyl Chloride

An alternative method employs trimethylsilyl chloride (TMSCl) as a silylating agent to activate malononitrile for imidate formation. This approach, demonstrated for ethyl 2-cyanoacetimidate hydrochloride, can be modified for the methyl derivative by substituting ethanol with methanol.

Reaction Workflow

-

Silylation : Malononitrile reacts with TMSCl in methanol to form a silylated intermediate.

-

Imidate formation : The intermediate undergoes nucleophilic substitution with methanol, facilitated by HCl.

The reaction proceeds as:

\text{NC–CH$$2$$–CN + TMSCl + CH$$3$$OH → [NC–C(NHSiMe$$3$$)–COOCH$$3$$] → [NC–C($$^+$$NH$$2$$)–COOCH$$3$$]Cl$$^-$$}

Optimization insights :

Table 2: Silylation Protocol Adapted from Ethyl to Methyl Synthesis

| Component | Quantity |

|---|---|

| Malononitrile | 33.0 g (0.50 mol) |

| TMSCl | 54.1 g (0.50 mol) |

| Methanol | 200 mL |

| Piperidinium acetate | 1.0 g |

| Reaction time | 17 hours at 0°C |

| Yield | 90–95% |

Comparative Analysis of Methodologies

Yield and Purity Considerations

Scalability and Industrial Feasibility

-

The HCl-alcohol method is more scalable for bulk synthesis, as it avoids expensive silylating agents.

-

Silylation is preferable for small-scale, high-purity applications requiring minimal byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Methyl 2-cyanoacetimidate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imidazole derivatives.

Reduction Reactions: It can be reduced to form corresponding amines under specific conditions.

Common reagents used in these reactions include strong bases, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Methyl 2-cyanoacetimidate hydrochloride serves as an important intermediate in the synthesis of various nitrogen-containing compounds. Its utility arises from its ability to participate in nucleophilic substitution reactions, leading to the formation of more complex structures.

Table 1: Key Reactions Involving this compound

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for the synthesis of bioactive compounds. Its derivatives have shown potential as therapeutic agents, particularly in the development of insecticides and fungicides.

Case Study: Synthesis of Insecticides

A notable application is its role in synthesizing neonicotinoid insecticides. For instance, this compound can be reacted with various amines to produce new insecticidal compounds that exhibit enhanced efficacy against pests while minimizing environmental impact .

Research indicates that derivatives of this compound possess biological activity, including neuroprotective effects and potential as calcium channel blockers. These properties make them candidates for further investigation in neuropharmacology.

Table 2: Biological Activities of Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Tacripyrines | Neuroprotective agents | |

| N-methyl derivatives | Calcium channel blockers |

Mechanistic Insights

The mechanisms by which this compound and its derivatives exert their biological effects are under investigation. Studies suggest that they may interact with specific receptors or enzymes, influencing pathways relevant to neuroprotection and pest control.

Mechanism of Action

The mechanism of action of Methyl 2-cyanoacetimidate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to modifications that alter their activity. The specific pathways involved depend on the nature of the reaction and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of methyl 2-cyanoacetimidate hydrochloride are influenced by its functional groups. Below is a comparison with analogous compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Key Structural Differences |

|---|---|---|---|

| This compound | C₄H₇ClN₂O₂ | Cyano, imidate, methyl ester, HCl | Benchmark compound for comparison. |

| Ethyl 2-chloroacetimidate hydrochloride | C₄H₉Cl₂NO | Chloro, imidate, ethyl ester, HCl | Chloro substituent instead of cyano; ethyl ester. |

| Benzimidamide hydrochloride | C₇H₉ClN₂ | Benzamidine, HCl | Aromatic benzamidine core; lacks ester/cyano. |

| 2-(Methylamino)acetamide hydrochloride | C₃H₉ClN₂O | Methylamino, acetamide, HCl | Acetamide backbone; no imidate or cyano. |

| Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride | C₁₁H₂₂ClNO₂ | Cyclohexyl, methylamino, ethyl ester, HCl | Bulky cyclohexyl group; complex substitution. |

Biological Activity

Methyl 2-cyanoacetimidate hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group and an imidate functional group. Its chemical structure can be represented as follows:

This compound is typically synthesized through the reaction of methyl cyanoacetate with ammonia or amine derivatives, leading to the formation of the imidate structure.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

2. Insecticidal Activity

The compound has also shown promise in agricultural applications as an insecticide. Research indicates that it can effectively target pest species such as aphids and whiteflies. A study conducted by Yang et al. (2023) reported the following results:

| Insect Species | Mortality Rate (%) at 100 mg/L |

|---|---|

| Aphids | 85 |

| Whiteflies | 78 |

These findings highlight its potential utility in integrated pest management strategies.

3. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it was found to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition constant (IC50) was measured at 0.5 mM, indicating a moderate level of activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Case Study 1 : A study on its effects on cancer cell lines demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The treatment resulted in a significant decrease in cell viability at concentrations above 50 µM.

- Case Study 2 : In a field trial assessing its insecticidal properties against aphid populations in soybean crops, this compound achieved a reduction in pest numbers by over 70% compared to untreated controls.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that its antimicrobial effects may be attributed to membrane disruption and interference with cellular processes in target organisms.

Enzyme Interaction

The compound's interaction with AChE suggests that it may act as a competitive inhibitor, binding to the active site and preventing substrate hydrolysis.

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 2-cyanoacetimidate hydrochloride?

this compound is typically synthesized via condensation reactions. For example, it reacts with 2-aminophenol in anhydrous dichloromethane under reflux conditions (10 hours), followed by alkaline washing (10% NaOH) to remove impurities. The organic layer is dried over MgSO₄ and concentrated under reduced pressure, yielding a beige solid (70% yield). This method is critical for producing intermediates in heterocyclic synthesis, such as benzo[d]oxazole derivatives .

Q. How should researchers purify this compound after synthesis?

Post-synthesis purification involves sequential steps: (i) dilution with CH₂Cl₂ to reduce viscosity, (ii) washing with NaOH to neutralize acidic byproducts, (iii) drying the organic layer with MgSO₄, and (iv) solvent removal under reduced pressure. TLC (CHCl₃:CH₃OH = 9:1) is recommended to monitor reaction progress and purity .

Q. What analytical techniques are used to characterize this compound?

Key techniques include:

- ¹H NMR : To confirm structural integrity (e.g., δ 4.13 ppm for methylene protons adjacent to the cyano group) .

- TLC : For monitoring reaction progress and assessing purity.

- Elemental analysis : To verify stoichiometry and chloride content.

Q. What are the recommended storage conditions to maintain stability?

Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Prolonged storage at room temperature or exposure to moisture may lead to hydrolysis or decomposition. Regularly check for discoloration or precipitate formation as indicators of degradation .

Q. What safety precautions are essential when handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid skin/eye contact; rinse immediately with water if exposed.

- Follow institutional guidelines for waste disposal (e.g., comply with 40 CFR Part 261 in the US) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in heterocyclic synthesis?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to CH₂Cl₂.

- Catalyst exploration : Lewis acids (e.g., ZnCl₂) could accelerate imidate formation.

- Temperature modulation : Higher reflux temperatures (e.g., 50°C) may reduce reaction time but risk side reactions. Documented yields of 70% in CH₂Cl₂ suggest room for improvement via DoE (Design of Experiments) .

Q. What mechanistic insights explain the role of this compound in forming heterocycles?

The compound acts as a cyanoacetylating agent. Its imidate group undergoes nucleophilic attack by amines (e.g., 2-aminophenol), followed by cyclization to form aromatic heterocycles like oxazoles. The hydrochloride salt enhances electrophilicity, facilitating the reaction. Kinetic studies using in-situ IR or HPLC can elucidate rate-determining steps .

Q. How should researchers address contradictions in reported stability data?

Discrepancies in stability (e.g., degradation rates under varying humidity) require:

Q. What are its applications in synthesizing bioactive molecules?

It serves as a precursor for:

- Anticancer agents : Benzooxazole derivatives with reported cytotoxicity.

- Fluorescent probes : Cyano-containing compounds for metal ion detection.

- Peptide mimetics : Incorporation into β-turn structures via amidine linkages. Recent studies highlight its utility in synthesizing 2-azahetarylacetonitriles for Zn²⁺ sensing .

Q. What degradation pathways are observed under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.